6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a sulfonyl group attached to a 2-chlorophenyl ring, along with two fluorine atoms and an azaspiro backbone. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multi-step organic reactions. One common approach is the annulation strategy, which can be employed to construct the spirocyclic framework. This involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted chlorophenyl compounds.
Scientific Research Applications
6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The sulfonyl group can participate in various binding interactions, while the spirocyclic structure provides stability and rigidity. These interactions can influence biological pathways and molecular processes, making the compound a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane: Similar structure but with an oxygen atom instead of fluorine.
2-azaspiro[3.4]octane: Lacks the sulfonyl and chlorophenyl groups, providing a simpler spirocyclic framework.
Uniqueness
6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to the presence of both the sulfonyl and difluoro groups, which impart distinct chemical reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-(2-chlorophenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO2S/c14-10-3-1-2-4-11(10)20(18,19)17-7-5-12(6-8-17)9-13(12,15)16/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEOTSFEILUXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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